

The Aliphatic Bridge: A Technical Guide to 4,4'-Bipiperidine in Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,4'-Bipiperidine**

Cat. No.: **B102171**

[Get Quote](#)

This document serves as a comprehensive technical guide on **4,4'-Bipiperidine**, a cornerstone building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to provide an in-depth analysis of its core attributes, synthesis, reactivity, and applications, grounded in the principles of scientific integrity and field-proven expertise. Every protocol and claim is designed to be a self-validating system, supported by authoritative references.

Core Identity and Physicochemical Landscape of 4,4'-Bipiperidine

4,4'-Bipiperidine is a saturated heterocyclic compound featuring two piperidine rings joined by a carbon-carbon bond at their respective 4-positions. This structure provides a unique, conformationally restricted yet flexible three-dimensional scaffold that is of significant interest in the design of complex molecular architectures.

Definitive Identification: Structure and CAS Number

Precise identification is critical in research and development. The universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 15336-72-8[1][2][3]
- Molecular Formula: C₁₀H₂₀N₂[1][2]

- IUPAC Name: 4-(Piperidin-4-yl)piperidine[4]
- Synonyms: 4,4'-Dipiperidine, [4,4']Bipiperidinyl

The molecule's structure consists of two interconnected saturated nitrogen-containing rings, which are key to its chemical utility.

Caption: 2D representation of the **4,4'-Bipiperidine** structure.

Key Physicochemical Data

A compound's utility in experimental work is dictated by its physical properties. These parameters are essential for solvent selection, reaction setup, and purification strategies.

Property	Value	Source(s)
Molecular Weight	168.28 g/mol	[1][2]
Appearance	White to off-white/green crystalline powder	[1]
Melting Point	169 - 173 °C	[1]
Solubility	Soluble in methanol	
pKa	~10.5 - 11.0 (Estimated for protonated amines)	

Note: Data points are aggregated from supplier technical sheets and may vary slightly based on purity and analytical method.

Synthesis and Chemical Reactivity

The accessibility of **4,4'-Bipiperidine** is predicated on efficient synthetic routes. Its subsequent utility stems from the predictable reactivity of its secondary amine functionalities.

Prevailing Synthesis Route: Catalytic Hydrogenation

The industrial-scale production of **4,4'-Bipiperidine** is predominantly achieved through the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This process reduces the two

pyridine rings to their saturated piperidine counterparts.

Causality Behind Methodological Choices:

- Catalyst Selection: Noble metal catalysts are required to overcome the high activation energy associated with aromatic ring reduction. Rhodium on alumina (Rh/Al₂O₃) and Ruthenium on carbon (Ru/C) are frequently chosen. Rhodium often provides high activity under milder conditions, while ruthenium can be a more cost-effective option, albeit sometimes requiring more forcing conditions. The solid support (alumina or carbon) provides high surface area for the catalyst, maximizing efficiency.
- Solvent Environment: Protic solvents like ethanol, methanol, or acetic acid are commonly used. They effectively solubilize the starting material and product, and can also facilitate the protonation steps involved in the hydrogenation mechanism on the catalyst surface.
- Reaction Conditions: High hydrogen pressure (typically 5-50 bar) and elevated temperatures (40-100 °C) are necessary to drive the reaction to completion by increasing the concentration of hydrogen available at the catalyst surface and providing the thermal energy to overcome the aromaticity of the pyridine rings.

Caption: General workflow for the synthesis of **4,4'-Bipiperidine**.

Core Reactivity: N-Functionalization

The synthetic value of **4,4'-Bipiperidine** is realized through the reactivity of its two secondary nitrogen atoms. These nucleophilic centers are readily functionalized, allowing the scaffold to be elaborated into more complex structures.

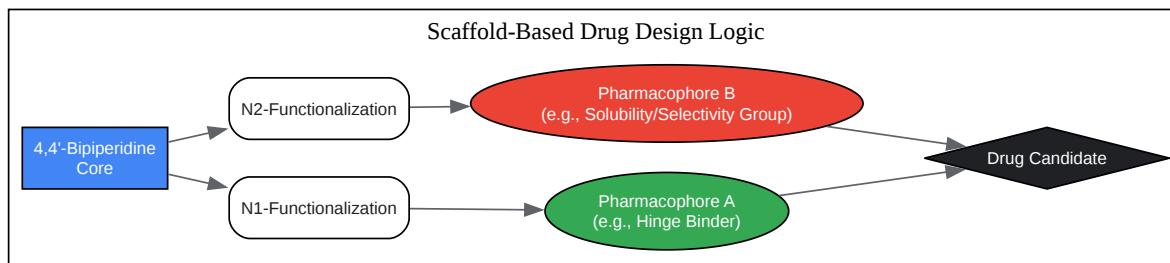
- N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Self-Validating Protocol: Selective Mono-Boc Protection

For sequential, differentiated functionalization of the two nitrogen atoms, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and

ease of removal under acidic conditions. Achieving mono-protection over di-protection is a common challenge.

Methodology:


- Dissolution: Dissolve **4,4'-Bipiperidine** (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
- Acidification (Optional but recommended for selectivity): Add one equivalent of a strong acid (e.g., HCl or trifluoroacetic acid). This protonates one of the nitrogen atoms, rendering it non-nucleophilic and statistically favoring reaction at the other site.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and improve selectivity.
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.
- Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of starting material and the formation of mono- and di-protected products by TLC or LC-MS.
- Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material, a mixture of starting material, mono-, and di-protected product, is then purified by silica gel column chromatography to isolate the desired mono-Boc-**4,4'-bipiperidine**.

Applications in Drug Discovery and Materials Science

The rigid, non-planar structure of the **4,4'-bipiperidine** core makes it a privileged scaffold in medicinal chemistry, serving as a three-dimensional anchor for pharmacophoric elements.

Central Scaffold in CNS and Kinase Inhibitor Drug Design

The piperidine motif is ubiquitous in drugs targeting the central nervous system (CNS). The **4,4'-bipiperidine** core extends this utility, providing a framework to orient functional groups for optimal interaction with receptors and enzymes. It has been investigated as a key intermediate in the synthesis of agents for neurological disorders and as a scaffold for potent kinase inhibitors in oncology. In many designs, one piperidine nitrogen acts as an attachment point for a hinge-binding moiety, while the other is used to attach a group that projects into a solvent-exposed region, often to tune solubility and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Logical workflow for utilizing the **4,4'-bipiperidine** scaffold.

Ligand in Materials Science

Beyond pharmaceuticals, **4,4'-Bipiperidine** serves as a bidentate ligand in coordination chemistry. Its two nitrogen atoms can coordinate with metal centers to form metal-organic frameworks (MOFs) and specialty polymers, contributing to materials with enhanced thermal stability and specific mechanical properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

- Hazard Identification: Causes skin irritation and serious eye damage.[\[4\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- **4,4'-Bipiperidine** Summary.
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, Royal Society of Chemistry. [\[Link\]](#)
- [1,4'-Bipiperidine]-1'-carboxylic acid. CAS Common Chemistry. [\[Link\]](#)
- Epipropidine Inform
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [\[Link\]](#)
- CNS stimulants and antihypertensive agents.
- [1,4'-Bipiperidine]-4'-carboxamide deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]

- 3. 15336-72-8 CAS MSDS (4,4'-BIPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Aliphatic Bridge: A Technical Guide to 4,4'-Bipiperidine in Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102171#4-4-bipiperidine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com